molecular formula C15H20FNO2 B4668585 1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one

1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one

Cat. No.: B4668585
M. Wt: 265.32 g/mol
InChI Key: PTNUSDLSCZDFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one is a synthetic organic compound that features a unique combination of an azepane ring, a fluorophenoxy group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol derivative reacts with an appropriate halide.

    Formation of the Propanone Moiety: The final step involves the formation of the propanone moiety through a condensation reaction between the azepane-fluorophenoxy intermediate and a suitable ketone precursor.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield alcohols or amines depending on the reducing agents used.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones, carboxylic acids, or alcohols.

    Reduction: Formation of secondary alcohols or primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticonvulsant properties.

    Material Science: It is studied for its potential use in the synthesis of novel polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, ion channels, or enzymes involved in CNS function.

    Pathways Involved: It may modulate signaling pathways related to neurotransmission, inflammation, or cellular metabolism.

Comparison with Similar Compounds

1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one can be compared with similar compounds such as:

    1-(Piperidin-1-yl)-2-(4-fluorophenoxy)propan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.

    1-(Morpholin-1-yl)-2-(4-fluorophenoxy)propan-1-one: Contains a morpholine ring instead of an azepane ring.

    1-(Pyrrolidin-1-yl)-2-(4-fluorophenoxy)propan-1-one: Features a pyrrolidine ring instead of an azepane ring.

Uniqueness: The presence of the azepane ring in this compound imparts unique steric and electronic properties, which may influence its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-12(19-14-8-6-13(16)7-9-14)15(18)17-10-4-2-3-5-11-17/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTNUSDLSCZDFEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCCC1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one
Reactant of Route 2
Reactant of Route 2
1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one
Reactant of Route 3
Reactant of Route 3
1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one
Reactant of Route 4
1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one
Reactant of Route 5
Reactant of Route 5
1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one
Reactant of Route 6
Reactant of Route 6
1-(Azepan-1-yl)-2-(4-fluorophenoxy)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.